3,12-Dihydroxytetradecanoyl-CoA

Metabolomics Mass Spectrometry Lipidomics

The 3,12-dihydroxy configuration of this long-chain acyl-CoA is essential for accurate HRMS-based metabolomics, distinguishing it from mono-hydroxy and other dihydroxy isomers (Δ~16 Da). Essential for LCHAD substrate specificity studies, carnitine shuttle transport kinetics, and diagnostic biomarker validation in fatty acid oxidation disorders. Guaranteed ≥95% purity.

Molecular Formula C35H62N7O19P3S
Molecular Weight 1009.9 g/mol
Cat. No. B15551256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,12-Dihydroxytetradecanoyl-CoA
Molecular FormulaC35H62N7O19P3S
Molecular Weight1009.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H62N7O19P3S/c1-4-22(43)11-9-7-5-6-8-10-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)
InChIKeySAFAMVOPXXJZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,12-Dihydroxytetradecanoyl-CoA: Long-Chain Dihydroxy Fatty Acyl-CoA Procurement for Metabolic and Enzymatic Studies


3,12-Dihydroxytetradecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA derivative with the molecular formula C35H62N7O19P3S and a molecular weight of 1009.89 g/mol . The compound consists of a 3,12-dihydroxytetradecanoic acid moiety linked via a thioester bond to coenzyme A [1]. As a member of the hydroxy acyl-CoA subclass, it participates in mitochondrial beta-oxidation pathways and serves as a substrate for long-chain acyl-CoA synthetases [2]. The compound is classified as a long-chain acyl-CoA (C14 chain length with two hydroxyl groups at positions 3 and 12), distinguishing it from mono-hydroxy analogs and other dihydroxy positional isomers .

Why 3,12-Dihydroxytetradecanoyl-CoA Cannot Be Replaced by Other Dihydroxy Acyl-CoA Positional Isomers


Positional isomerism among dihydroxytetradecanoyl-CoA species produces functionally distinct substrates that cannot be interchanged in enzymatic assays or metabolic tracing experiments. The human metabolome contains multiple dihydroxytetradecanoyl-CoA isomers with hydroxyl groups at different carbon positions, including 3,4-dihydroxy, 3,6-dihydroxy, 3,8-dihydroxy, and 3,13-dihydroxy variants . The spatial positioning of the hydroxyl groups directly determines substrate recognition by long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) and enoyl-CoA hydratase (EC 4.2.1.17), which exhibit strict stereochemical and positional specificity for the 3-hydroxy moiety [1]. Substituting one dihydroxy isomer for another without validating positional specificity risks generating spurious kinetic data or misidentifying metabolic pathway intermediates. The 3,12-configuration represents a specific metabolic signature that corresponds to a distinct acylcarnitine species (3,12-dihydroxytetradecanoylcarnitine) detectable in mitochondrial transport studies [2].

Quantitative Differentiation of 3,12-Dihydroxytetradecanoyl-CoA: Evidence-Based Selection Guide


Molecular Mass Differentiation Among Dihydroxytetradecanoyl-CoA Positional Isomers

3,12-Dihydroxytetradecanoyl-CoA can be distinguished from its closest positional isomers and mono-hydroxy analogs based on exact molecular mass. The compound has a monoisotopic molecular mass of approximately 1009.89 g/mol (C35H62N7O19P3S) . In comparison, the mono-hydroxy analog (S)-3-hydroxytetradecanoyl-CoA has a molecular weight of 993.89 g/mol (C35H62N7O18P3S), representing a difference of 16 mass units due to the additional hydroxyl group [1]. Positional isomers including 3,4-dihydroxytetradecanoyl-CoA, 3,8-dihydroxytetradecanoyl-CoA, and 3,13-dihydroxytetradecanoyl-CoA share identical molecular weight but produce distinct fragmentation patterns in tandem mass spectrometry due to the different positions of hydroxyl groups [2].

Metabolomics Mass Spectrometry Lipidomics

Chain Length Classification and Enzyme Recognition Specificity

3,12-Dihydroxytetradecanoyl-CoA is classified as a long-chain acyl-CoA (C14 chain length) and is recognized by long-chain acyl-CoA synthetase rather than medium-chain or short-chain synthetases [1]. Long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) exhibits chain-length-dependent kinetic parameters, with C14-C20 substrates showing progressively increasing Km values as chain length increases, despite similar Vmax values [2]. Specifically, the enzyme shows a preference for long-chain substrates, with activity on C16 substrates being 6- to 15-fold higher than on C4 substrates [3]. This chain-length dependence means that C14 dihydroxy-CoA species occupy a distinct kinetic niche compared to shorter-chain (C4-C12) or very-long-chain (C22+) hydroxyacyl-CoA analogs.

Enzymology Fatty Acid Oxidation Substrate Specificity

Metabolic Pathway Specificity: Unique Acylcarnitine Derivative Formation

3,12-Dihydroxytetradecanoyl-CoA participates in a defined mitochondrial transport pathway wherein it is converted to 3,12-dihydroxytetradecanoylcarnitine by carnitine O-palmitoyltransferase 1 (CPT1) located on the mitochondrial outer membrane [1]. This acylcarnitine species is unique to the 3,12-dihydroxy configuration—other dihydroxy positional isomers (e.g., 3,6-dihydroxy, 3,8-dihydroxy) form distinct acylcarnitine derivatives with different metabolic fates [2]. Once transported into the mitochondrial matrix via the carnitine/acylcarnitine carrier, the compound is reconverted to 3,12-dihydroxytetradecanoyl-CoA by CPT2 and enters beta-oxidation to yield acetyl-CoA [3]. The specificity of this carnitine shuttle pathway distinguishes 3,12-dihydroxytetradecanoyl-CoA from mono-hydroxy analogs that may follow alternative transport routes.

Mitochondrial Metabolism Carnitine Shuttle Beta-Oxidation

Hydroxyl Group Position Determines Susceptibility to Dehydrogenation and Hydration Reactions

The presence of a hydroxyl group at position 3 is a strict requirement for recognition by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) [1]. This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxy group to a 3-oxo group during the second step of beta-oxidation. The 12-hydroxy group at the distal end of the acyl chain does not interfere with this catalytic step but may influence overall substrate binding affinity and solubility [2]. LCHAD exhibits stereospecificity for the L-form (S-configuration) of 3-hydroxyacyl-CoA substrates, with strict substrate stereo-specificity documented for the oxidation reaction [3]. Positional isomers lacking the 3-hydroxy group (e.g., 12-hydroxytetradecanoyl-CoA) cannot serve as substrates for LCHAD, while isomers with hydroxyl groups at other positions (e.g., 3,4-dihydroxy, 3,8-dihydroxy) may exhibit altered Km and Vmax values due to steric or electronic effects from the second hydroxyl group [4].

Enzyme Kinetics LCHAD Substrate Specificity

Optimal Research Applications for 3,12-Dihydroxytetradecanoyl-CoA Based on Differentiated Evidence


Targeted Metabolomics and Lipidomics: HRMS Detection of Dihydroxy Acyl-CoA Species

Researchers conducting targeted metabolomics or lipidomics analyses should procure 3,12-dihydroxytetradecanoyl-CoA as an authentic standard for high-resolution mass spectrometry (HRMS) method development and validation. The compound's exact monoisotopic mass of 1009.89 g/mol enables unambiguous discrimination from mono-hydroxy C14-CoA species (993.89 g/mol, Δ ~16 Da) . This mass shift allows for accurate quantification of dihydroxy versus mono-hydroxy acyl-CoA intermediates in biological samples, which is critical for studying disorders of fatty acid oxidation where hydroxylated acyl-CoA species accumulate [1].

Mitochondrial Beta-Oxidation and Carnitine Shuttle Mechanism Studies

3,12-Dihydroxytetradecanoyl-CoA is specifically indicated for investigations of the mitochondrial carnitine shuttle and long-chain fatty acid transport mechanisms. The compound undergoes CPT1-catalyzed conversion to 3,12-dihydroxytetradecanoylcarnitine, a distinct acylcarnitine species that can be tracked through the mitochondrial membrane transport process [2]. This makes it a valuable substrate for studying CPT1/CPT2 kinetics, carnitine/acylcarnitine carrier function, and the compartmentalization of long-chain fatty acid oxidation. Substituting a different positional isomer would produce a different acylcarnitine derivative, confounding transport studies and diagnostic acylcarnitine profiling .

LCHAD Enzyme Kinetics and Substrate Specificity Profiling

For enzymologists characterizing long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) substrate specificity, 3,12-dihydroxytetradecanoyl-CoA provides a defined C14 dihydroxy substrate for kinetic parameter determination. The compound retains the essential 3-hydroxy group required for LCHAD recognition while incorporating a second hydroxyl at position 12, enabling studies of how distal hydroxylation affects Km, Vmax, and catalytic efficiency compared to mono-hydroxy analogs [3]. This is particularly relevant for understanding the biochemical consequences of LCHAD deficiency and trifunctional protein deficiency, where long-chain 3-hydroxyacyl-CoA intermediates accumulate [4].

Fatty Acid Oxidation Disorder Diagnostic Assay Development

Clinical researchers developing diagnostic assays for long-chain fatty acid oxidation disorders should utilize 3,12-dihydroxytetradecanoyl-CoA as a reference standard. In LCHAD-deficient patient fibroblasts, incubation with long-chain fatty acids results in elevated 3-hydroxyacylcarnitine species with chain lengths of 14-18 carbon atoms [5]. The specific 3,12-dihydroxy configuration corresponds to a defined metabolic signature that aids in differentiating LCHAD deficiency from other fatty acid oxidation disorders such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency or medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [6].

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